4-Ethylphenyl (4-methylphenoxy)acetate
Description
4-Ethylphenyl (4-methylphenoxy)acetate (CAS 67028-40-4) is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is also known as ethyl (4-methylphenoxy)acetate or ethyl p-tolyloxyacetate . Key physicochemical properties include:
- Log Kow (Octanol-Water Partition Coefficient): 2.65, indicating moderate lipophilicity.
- Vapor Pressure: 0.00361 mm Hg at 20°C.
- Water Solubility: 253.9 mg/L at 20°C .
The compound features a phenoxyacetate backbone with a 4-methylphenoxy group and an ethyl ester moiety. Its structural analogs vary in substituents, influencing properties such as solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C17H18O3/c1-3-14-6-10-16(11-7-14)20-17(18)12-19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3 |
InChI Key |
DIFSIYMMKRLGCT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(4-Chlorophenoxy)acetoacetate
- Molecular Formula: C₁₂H₁₃ClO₄
- Molecular Weight: 256.68 g/mol
- CAS: 10263-19-1
- Key Features: Incorporates a chlorine atom on the phenoxy ring and an acetoacetate group (β-ketoester).
- Properties: The chlorine substituent increases electronegativity and may enhance resistance to hydrolysis compared to the non-halogenated parent compound. The β-ketoester group enables keto-enol tautomerism, making it reactive in condensation reactions .
Ethyl 2-(4-Aminophenoxy)acetate
- Molecular Formula: C₁₀H₁₃NO₃
- Molecular Weight: 195.22 g/mol
- Key Features: Contains an amino group (-NH₂) on the phenoxy ring.
- This compound serves as a precursor for pharmaceuticals, including dual GK activators for diabetes treatment .
Ethyl 3-(2,4-Difluorophenoxy)-2-(4-methoxyphenyl)acrylate
- Molecular Formula: C₁₈H₁₆F₂O₄
- Key Features: Includes fluorine atoms and a methoxy group on the aromatic rings.
- Properties: Fluorine substituents enhance metabolic stability and lipophilicity, while the methoxy group contributes to electron-donating effects. Such derivatives are explored for antimicrobial and anti-inflammatory applications .
Ethyl (4-Fluoro-2-methyl-phenoxy)acetate
- Molecular Formula: C₁₁H₁₃FO₃
- Molecular Weight: 212.22 g/mol
- CAS: 1239963-90-6
- Key Features: Combines a fluorine atom and methyl group on the phenoxy ring.
- Properties: The fluorine atom increases electronegativity and bioavailability, while the methyl group maintains moderate lipophilicity (Log Kow ~2.7 estimated) .
4-Methylphenyl Acetate
- Molecular Formula: C₉H₁₀O₂
- Molecular Weight: 150.18 g/mol
- CAS: 140-39-6
- Key Features: A simpler ester lacking the phenoxy linker.
- Properties: Used in fragrances and flavorings due to its volatile nature (higher vapor pressure than phenoxyacetates). Lower molecular weight contributes to higher water solubility (~1 g/L) .
Ethyl 2-(4-Methylbenzenesulfonyl)acetate
- Molecular Formula: C₁₁H₁₄O₄S
- Molecular Weight: 242.29 g/mol
- Key Features: Contains a sulfonyl group (-SO₂-) .
- Properties: The sulfonyl group increases acidity (pKa ~1–2) and polarity, making it suitable as an intermediate in sulfonamide drug synthesis .
Comparative Analysis Table
*Estimated based on structural analogs.
Key Findings and Implications
- Ester vs. Sulfonyl Groups: Sulfonyl-containing analogs exhibit higher polarity and acidity, favoring use in sulfonamide drugs.
- Applications: Phenoxyacetate derivatives are versatile intermediates in drug synthesis, whereas simpler esters (e.g., 4-methylphenyl acetate) dominate in flavor/fragrance industries.
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